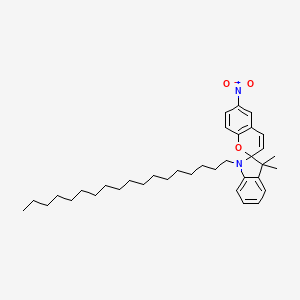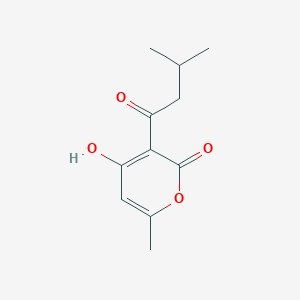![molecular formula C28H28P+ B14465831 Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium CAS No. 66275-31-8](/img/structure/B14465831.png)
Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium is an organophosphorus compound characterized by the presence of a phosphonium cation. This compound is notable for its unique structure, which includes a triphenylphosphonium group attached to a 2,3,6-trimethylphenylmethyl moiety. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 2,3,6-trimethylbenzyl bromide under inert conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium has several applications in scientific research:
Mechanism of Action
The mechanism of action of triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium cation can stabilize negative charges, making it a useful intermediate in various organic reactions. In biological systems, its lipophilic nature allows it to cross cell membranes and deliver molecules to specific targets .
Comparison with Similar Compounds
Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Phenyltriphenylphosphonium bromide
Uniqueness
Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium is unique due to the presence of the 2,3,6-trimethylphenylmethyl group, which imparts distinct steric and electronic properties. This makes it more selective in certain reactions compared to other similar compounds .
Properties
CAS No. |
66275-31-8 |
|---|---|
Molecular Formula |
C28H28P+ |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
triphenyl-[(2,3,6-trimethylphenyl)methyl]phosphanium |
InChI |
InChI=1S/C28H28P/c1-22-19-20-23(2)28(24(22)3)21-29(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27/h4-20H,21H2,1-3H3/q+1 |
InChI Key |
QEWPYLZNVHCXJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



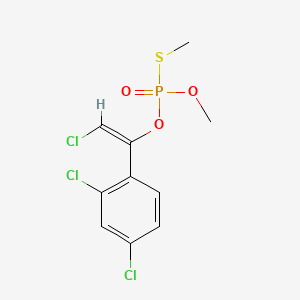

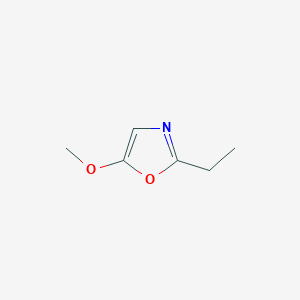

![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)
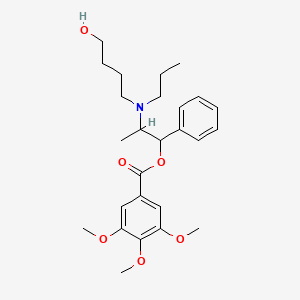
![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
